N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-tosylpropanamide
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Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C19H17N3O7S3 and its molecular weight is 495.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that sulfonamide derivatives often target bacterial enzymes, inhibiting their function and thus preventing bacterial growth .
Mode of Action
The compound, also known as 3-(4-methylbenzenesulfonyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]propanamide, is a hybrid antimicrobial that combines the effects of thiazole and sulfonamide, groups known for their antibacterial activity .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound would inhibit bacterial growth .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S3/c1-13-2-6-15(7-3-13)31(26,27)11-10-17(23)21-19-20-12-18(30-19)32(28,29)16-8-4-14(5-9-16)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAMCVISPLMNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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